molecular formula C11H18ClNO2 B13940995 Benzyl 2,2-dimethoxyethylamine hydrochloride

Benzyl 2,2-dimethoxyethylamine hydrochloride

Cat. No.: B13940995
M. Wt: 231.72 g/mol
InChI Key: ILUXOUPKPXDRQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl-2,2-dimethoxyethylamine HCl: is a chemical compound with the molecular formula C11H17NO2·HCl. It is a derivative of 2,2-dimethoxyethylamine, where a benzyl group is attached to the nitrogen atom. This compound is often used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Condensation Reaction: One common method involves the condensation of benzylamine with chloroacetaldehyde dimethyl acetal.

    Reductive Amination: Another method involves the reductive amination of benzaldehyde with aminoacetaldehyde dimethyl acetal.

Industrial Production Methods: Industrial production of Benzyl-2,2-dimethoxyethylamine HCl often involves large-scale synthesis using the above methods, optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the desired product is obtained efficiently.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Benzyl-2,2-dimethoxyethylamine HCl can undergo oxidation reactions, typically forming benzylidene derivatives.

    Reduction: It can be reduced to form the corresponding amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy groups can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents like hydrochloric acid and sodium hydroxide are used for substitution reactions.

Major Products Formed:

    Oxidation: Benzylidene derivatives.

    Reduction: Benzyl-2,2-dimethoxyethylamine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness: : Benzyl-2,2-dimethoxyethylamine HCl is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in the synthesis of complex organic molecules. Its benzyl group provides additional reactivity and versatility compared to similar compounds .

Properties

Molecular Formula

C11H18ClNO2

Molecular Weight

231.72 g/mol

IUPAC Name

N-benzyl-2,2-dimethoxyethanamine;hydrochloride

InChI

InChI=1S/C11H17NO2.ClH/c1-13-11(14-2)9-12-8-10-6-4-3-5-7-10;/h3-7,11-12H,8-9H2,1-2H3;1H

InChI Key

ILUXOUPKPXDRQV-UHFFFAOYSA-N

Canonical SMILES

COC(CNCC1=CC=CC=C1)OC.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.